

# SHR2554: A Comparative Analysis of its Selectivity Profile Against Other Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | EZH2-IN-15 |           |
| Cat. No.:            | B2451217   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of SHR2554, a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), against a panel of other histone methyltransferases (HMTs). The data presented is intended to offer an objective overview of SHR2554's performance and to provide researchers with the necessary information to evaluate its potential for their specific applications.

# **Executive Summary**

SHR2554 is an orally available, small-molecule inhibitor that demonstrates high potency and selectivity for EZH2, a key histone methyltransferase implicated in the pathogenesis of various cancers, including lymphoma.[1][2][3] By competitively binding to the catalytic SET domain of EZH2, SHR2554 effectively inhibits the methyltransferase activity of both wild-type and mutant forms of the enzyme.[4] This inhibition leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that silences tumor suppressor genes. [2][4] Preclinical and clinical studies have shown that SHR2554 exhibits significant antiproliferative effects in various cancer cell lines and has a manageable safety profile in patients with relapsed or refractory lymphomas.[4][5][6][7] A key aspect of its preclinical characterization is its selectivity profile, which is crucial for minimizing off-target effects and associated toxicities.



# **Selectivity Profile of SHR2554**

The selectivity of SHR2554 was assessed against a broad panel of 22 histone methyltransferases and 3 DNA methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SHR2554 against this panel, demonstrating its high selectivity for EZH2.

| Target Enzyme                    | SHR2554 IC50 (μM) |
|----------------------------------|-------------------|
| EZH2 (Wild-Type)                 | 0.00087           |
| EZH2 (Mutant)                    | 0.00113 - 0.0168  |
| Other Histone Methyltransferases | >100              |
| DNA Methyltransferases           | >100              |

Data sourced from a selectivity panel conducted by Eurofins Cerep, as cited in Wang et al., Cancers 2021.[8]

The data clearly indicates that SHR2554 is a highly selective inhibitor of EZH2, with significantly lower IC50 values for both wild-type and mutant EZH2 compared to other tested methyltransferases. This high degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic agent.

# EZH2 Signaling Pathway and Mechanism of Action of SHR2554

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes the core components SUZ12 and EED. PRC2 plays a pivotal role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark is associated with transcriptional repression, leading to the silencing of target genes, including tumor suppressor genes. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and uncontrolled cell proliferation. SHR2554 acts by competitively inhibiting the SAM (S-adenosyl-L-methionine) binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27.





Click to download full resolution via product page

Figure 1: EZH2 Signaling Pathway and Inhibition by SHR2554.

# **Experimental Protocols**



The selectivity of SHR2554 was determined using in vitro biochemical assays. The general workflow for such an assay is outlined below.

# In Vitro Histone Methyltransferase (HMT) Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., SHR2554) against a panel of histone methyltransferases.

#### Materials:

- Recombinant human histone methyltransferases
- Histone substrates (e.g., recombinant histone H3, specific peptides)
- S-adenosyl-L-methionine (SAM), the methyl donor
- Test compound (SHR2554) at various concentrations
- · Assay buffer
- Detection reagents (specific to the assay format, e.g., radio-labeled SAM, antibodies for ELISA, or reagents for fluorescence/luminescence-based detection of SAH)
- Microplates (e.g., 96-well or 384-well)
- Plate reader

#### General Procedure:

- Compound Preparation: A serial dilution of SHR2554 is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer to the final desired concentrations.
- Enzyme Reaction:
  - The recombinant histone methyltransferase, the histone substrate, and the assay buffer are added to the wells of a microplate.



- The test compound at different concentrations is added to the respective wells.
- The reaction is initiated by the addition of the methyl donor, SAM.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for the enzymatic reaction to proceed.
- Detection: The activity of the histone methyltransferase is measured by detecting the amount of product formed. Common detection methods include:
  - Radiometric Assays: Using radio-labeled SAM ([3H]-SAM) and measuring the incorporation of the radioactive methyl group into the histone substrate.
  - Antibody-Based Assays (ELISA): Using specific antibodies that recognize the methylated histone product.
  - Coupled Enzyme Assays: Measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, using a coupled enzymatic reaction that generates a detectable signal (e.g., fluorescence or luminescence).

#### Data Analysis:

- The raw data (e.g., radioactive counts, absorbance, fluorescence intensity) is collected.
- The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Figure 2: Experimental Workflow for HMT Inhibitor Selectivity Profiling.



### Conclusion

SHR2554 demonstrates a highly selective inhibition profile for EZH2 over a wide range of other histone and DNA methyltransferases. This specificity, coupled with its potent enzymatic inhibition, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to understand and further investigate the properties of SHR2554.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. SHR2554 in patients with R/R PTCL: Results from a phase I trial [lymphomahub.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancer of Zeste Homolog 2 Inhibitor SHR2554 in Relapsed or Refractory Peripheral Tcell Lymphoma: Data from the First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR2554: A Comparative Analysis of its Selectivity Profile Against Other Histone Methyltransferases]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b2451217#selectivity-profile-of-shr2554-against-other-histone-methyltransferases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com